Cas no 406482-53-9 (3-fluoro-4-(3-hydroxyphenyl)phenol)
3-fluoro-4-(3-hydroxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-(3-hydroxyphenyl)phenol
- 3-Fluoro-4-(3-hydroxyphenyl)phenol, 95%
- 2'-Fluoro[1,1'-biphenyl]-3,4'-diol
- DTXSID50680790
- 406482-53-9
- MFCD16484126
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- MDL: MFCD16484126
- Inchi: 1S/C12H9FO2/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(14)6-8/h1-7,14-15H
- InChI Key: PYVDTDGYLLMUSR-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC=C(C=1)O)O
Computed Properties
- Exact Mass: 204.05867
- Monoisotopic Mass: 204.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
3-fluoro-4-(3-hydroxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319576-5 g |
3-Fluoro-4-(3-hydroxyphenyl)phenol, 95%; . |
406482-53-9 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB319576-5g |
3-Fluoro-4-(3-hydroxyphenyl)phenol, 95%; . |
406482-53-9 | 95% | 5g |
€1159.00 | 2025-04-18 |
3-fluoro-4-(3-hydroxyphenyl)phenol Suppliers
3-fluoro-4-(3-hydroxyphenyl)phenol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-fluoro-4-(3-hydroxyphenyl)phenol
Introduction to 3-Fluoro-4-(3-Hydroxyphenyl)phenol (CAS No. 406482-53-9)
3-Fluoro-4-(3-hydroxyphenyl)phenol (CAS No. 406482-53-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-fluoro-4-(3-hydroxyphenyl)phenol consists of a phenolic hydroxyl group and a fluorine atom substituted on the aromatic ring. These functional groups contribute to its distinct chemical properties and biological activities. The presence of the hydroxyl group enhances the compound's solubility and reactivity, while the fluorine substitution can influence its metabolic stability and binding affinity to specific biological targets.
Recent studies have explored the pharmacological properties of 3-fluoro-4-(3-hydroxyphenyl)phenol, revealing its potential as a lead compound for drug development. One notable area of research is its anti-inflammatory effects. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for treating inflammatory diseases.
In addition to its anti-inflammatory properties, 3-fluoro-4-(3-hydroxyphenyl)phenol has shown antioxidant activity. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative damage, suggesting its potential as a therapeutic agent for conditions characterized by oxidative stress.
The pharmacokinetic profile of 3-fluoro-4-(3-hydroxyphenyl)phenol has also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, which are desirable attributes for a drug candidate. Moreover, preliminary toxicology assessments have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In the context of drug discovery, 3-fluoro-4-(3-hydroxyphenyl)phenol has been used as a starting point for structure-activity relationship (SAR) studies. Chemists have synthesized various analogs by modifying the substituents on the aromatic rings to optimize its biological activities and pharmacological properties. These efforts have led to the identification of several derivatives with enhanced potency and selectivity for specific targets.
The potential applications of 3-fluoro-4-(3-hydroxyphenyl)phenol extend beyond inflammation and oxidative stress. Recent research has also explored its antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that it may have therapeutic potential in cancer treatment.
To further validate these promising results, clinical trials are being planned to evaluate the safety and efficacy of 3-fluoro-4-(3-hydroxyphenyl)phenol in human subjects. These trials will provide crucial data on its therapeutic potential and help guide its development as a viable drug candidate.
In conclusion, 3-fluoro-4-(3-hydroxyphenyl)phenol (CAS No. 406482-53-9) is a versatile compound with a range of biological activities that make it an attractive target for pharmaceutical research. Its anti-inflammatory, antioxidant, and antitumor properties, combined with favorable pharmacokinetic profiles, position it as a promising lead compound for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, contributing to advancements in medicinal chemistry and drug discovery.
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